3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving a hydrazine derivative and a suitable diketone.
Introduction of the difluoromethyl group: This step often employs difluoromethylation reagents under specific conditions to ensure the selective introduction of the CF2H group.
Attachment of the benzyl group: This can be done via a benzylation reaction using benzyl halides in the presence of a base.
Formation of the final amide: The final step involves coupling the intermediate with cyclohexylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target . This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Difluoromethylated compounds: Compounds with the CF2H group exhibit similar chemical properties and reactivity.
Uniqueness
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclohexylpropanamide is unique due to the combination of its pyrazolo[3,4-b]pyridine core and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H26F2N4O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C23H26F2N4O2/c24-22(25)18-13-21(31)29(12-11-20(30)26-17-9-5-2-6-10-17)23-19(18)15-28(27-23)14-16-7-3-1-4-8-16/h1,3-4,7-8,13,15,17,22H,2,5-6,9-12,14H2,(H,26,30) |
InChI Key |
SYUVLJABRRFJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
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